Differential Inhibition of Drug-Resistant D473H SMO Mutant: ALLO-1 vs. GDC-0449
In direct comparison, ALLO-1 demonstrates functional inhibition of the drug-resistant D473H Smoothened (SMO) mutant, whereas the clinically approved SMO antagonist GDC-0449 (vismodegib) is ineffective against this same mutation due to loss of drug-receptor interaction [1]. ALLO-1 exhibits IC50 values in the range of 300-1000 nM against the D473H mutant . This retained activity is a critical differentiator for studies involving refractory cancers.
| Evidence Dimension | Inhibition of D473H Mutant Smoothened (SMO) Activity |
|---|---|
| Target Compound Data | IC50 = 300-1000 nM |
| Comparator Or Baseline | GDC-0449 (vismodegib) = Inactive / Loss of efficacy |
| Quantified Difference | From inactive to 300-1000 nM IC50 (functional inhibition) |
| Conditions | Cellular assay in TM3-Gli-Luc cells expressing D473H SMO mutant |
Why This Matters
This quantifiable difference establishes ALLO-1 as an essential tool for investigating and modeling drug-resistant Hedgehog pathway signaling, where first-generation antagonists like vismodegib cannot be used.
- [1] Tao, H., Jin, Q., Koo, D. I., Liao, X., Englund, N. P., Wang, Y., ... & Wu, X. (2011). Small molecule antagonists in distinct binding modes inhibit drug-resistant mutant of smoothened. Chemistry & Biology, 18(4), 432-437. View Source
